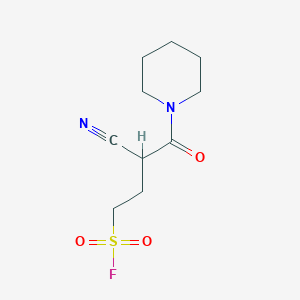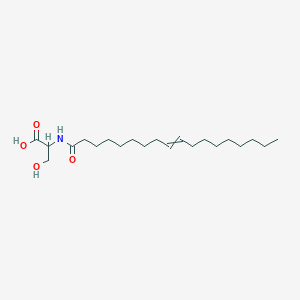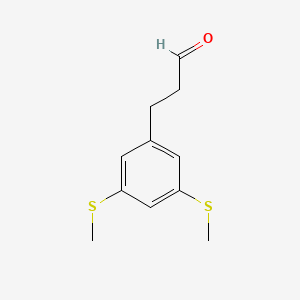![molecular formula C13H18ClF3N2O B14791162 3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)
3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride: is a chemical compound with the molecular formula C13H18ClF3N2O. It is known for its unique structural features, which include a piperazine ring substituted with a trifluoromethoxyphenyl group and two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride typically involves the reaction of 3,5-dimethylpiperazine with 4-(trifluoromethoxy)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various alkyl halides.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Functionalized piperazine derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used as a probe to investigate the binding affinity and specificity of various receptors and enzymes .
Medicine: In medicine, cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Wirkmechanismus
The mechanism of action of cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3,5-dimethyl-1-(4-methoxyphenyl)piperazine hydrochloride
- 3,5-dimethyl-1-(4-fluorophenyl)piperazine hydrochloride
- 3,5-dimethyl-1-(4-chlorophenyl)piperazine hydrochloride
Uniqueness: Cis-3,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Eigenschaften
Molekularformel |
C13H18ClF3N2O |
|---|---|
Molekulargewicht |
310.74 g/mol |
IUPAC-Name |
3,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-9-7-18(8-10(2)17-9)11-3-5-12(6-4-11)19-13(14,15)16;/h3-6,9-10,17H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
SOGBBPTWYNYKNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


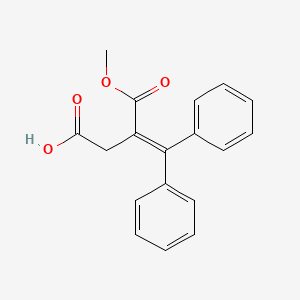
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-ethoxypyrrolidine-1-carboxylate](/img/structure/B14791082.png)
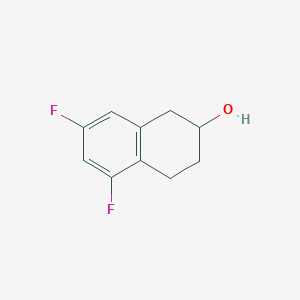
![2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine](/img/structure/B14791107.png)
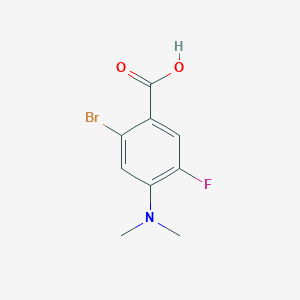
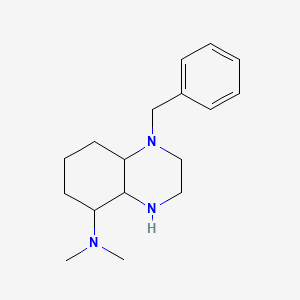
![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14791113.png)
![6-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14791117.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
![2-[(4-Methoxyphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14791130.png)
